molecular formula C22H20BrClN2O3 B2936262 (2Z)-6-bromo-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327180-93-7

(2Z)-6-bromo-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2936262
CAS No.: 1327180-93-7
M. Wt: 475.77
InChI Key: XEGXHAAHGIVRMH-ROMGYVFFSA-N
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Description

(2Z)-6-Bromo-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a brominated chromene core, a substituted phenylimino group, and a tetrahydrofuran (THF)-containing carboxamide moiety.

Properties

IUPAC Name

6-bromo-2-(4-chloro-2-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN2O3/c1-13-9-16(24)5-6-19(13)26-22-18(21(27)25-12-17-3-2-8-28-17)11-14-10-15(23)4-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGXHAAHGIVRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-bromo-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a member of the chromone carboxamide class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its potential mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone, characterized by the presence of a fused benzene and pyran ring. Key functional groups include:

  • Bromo group : Potential for halogen bonding interactions.
  • Chloro group : Known to enhance biological activity through electron-withdrawing effects.
  • Carboxamide group : Implicated in hydrogen bonding with biological targets.

The molecular formula is C17H19BrClN3O2, with a molecular weight of 396.70 g/mol.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of halogen substituents enhances electron donation capabilities, which may contribute to free radical scavenging effects. In vitro assays have demonstrated that similar compounds can reduce oxidative stress markers in cellular models.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Docking studies suggest that the structural features allow for effective binding to the active sites of these enzymes, potentially leading to therapeutic applications in neurodegenerative diseases.

EnzymeIC50 Value (µM)Reference
AChE10.4
BChE7.7

Antimicrobial Activity

Chromone derivatives have shown promising antimicrobial activities against various pathogens. The specific compound's halogenated structure may enhance its interaction with microbial membranes, leading to increased permeability and cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique combination of substituents. The bromo and chloro groups are known to influence lipophilicity and electronic properties, which are critical for biological interactions. Modifications at these positions can lead to variations in potency and selectivity.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of related chromone derivatives on neuronal cell lines exposed to oxidative stress. Results indicated significant reductions in cell death and improvements in cell viability, suggesting potential applications for neuroprotection.
  • Anticancer Properties : Another investigation focused on the anticancer potential of chromone derivatives, revealing that certain modifications led to enhanced cytotoxicity against cancer cell lines by inducing apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Key Observations:

  • This may enhance binding affinity in hydrophobic pockets or alter metabolic stability.
  • Imino Group Diversity: The 4-chloro-2-methylphenyl group (target) introduces both halogenated and alkyl substituents, whereas the 4-phenoxyphenyl analog contains an oxygen-linked aromatic system, likely improving solubility. The methylsulfanyl group in may enhance lipophilicity and sulfur-mediated interactions.

Analysis of Physicochemical Properties

Lipophilicity and Solubility:

  • The bromine atom in the target compound increases molecular weight and lipophilicity (clogP ~4.2 estimated) compared to the chloro analog (clogP ~3.8).
  • The THF substituent introduces hydrogen-bonding capacity, which may mitigate excessive hydrophobicity. In contrast, the unsubstituted amide in reduces solubility due to weaker polar interactions.

Electronic Effects:

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